

The Selective PDGFR β Inhibitor: A Technical Guide to DMPQ Dihydrochloride

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Compound of Interest

Compound Name: DMPQ Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and highly selective inhibitor of the human vascular β -type platelet-derived growth factor receptor (PDGFR β) tyrosine kinase.^[1] This technical guide provides an in-depth overview of **DMPQ dihydrochloride**, including its mechanism of action, biochemical activity, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in utilizing DMPQ as a tool for investigating PDGFR β signaling and as a reference point for the development of novel therapeutics targeting this pathway.

Core Compound Details

DMPQ dihydrochloride is a small molecule inhibitor with the following chemical and physical properties.

Property	Value	Reference
Chemical Name	5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride	
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂ · 2HCl	
Molecular Weight	339.22 g/mol	
CAS Number	1123491-15-5	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in water	
Storage	Store at room temperature	

Mechanism of Action and Biological Activity

DMPQ dihydrochloride exerts its inhibitory effect by targeting the ATP-binding site of the PDGFR β tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades.

Potency and Selectivity

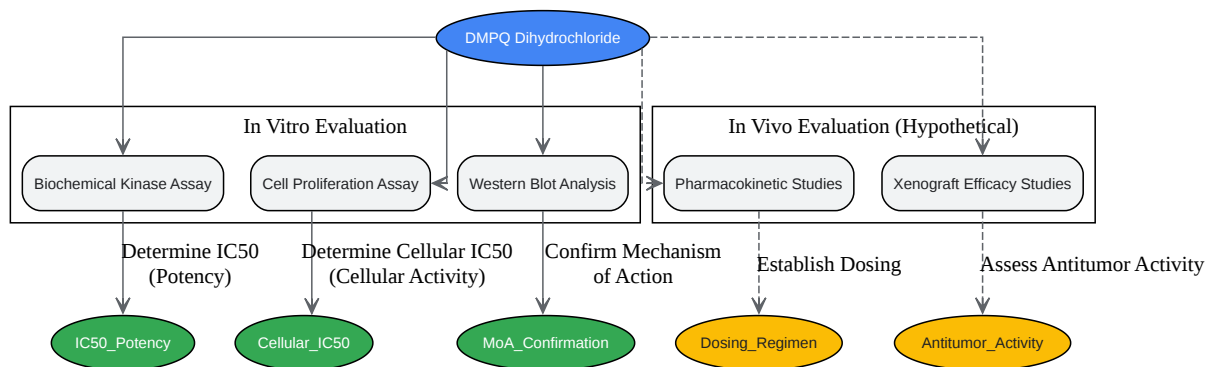
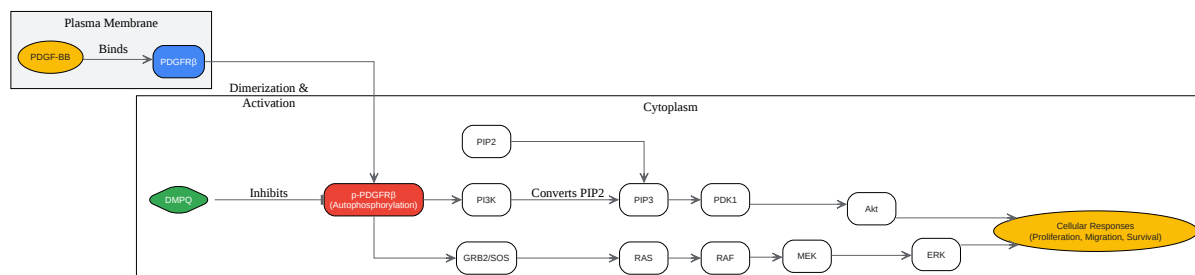
DMPQ is a potent inhibitor of PDGFR β with a reported half-maximal inhibitory concentration (IC₅₀) of 80 nM. A key feature of DMPQ is its high selectivity for PDGFR β . It displays over 100-fold greater selectivity for PDGFR β compared to a panel of other kinases, including EGFR, erbB2, p56 (a src family kinase), Protein Kinase A (PKA), and Protein Kinase C (PKC).

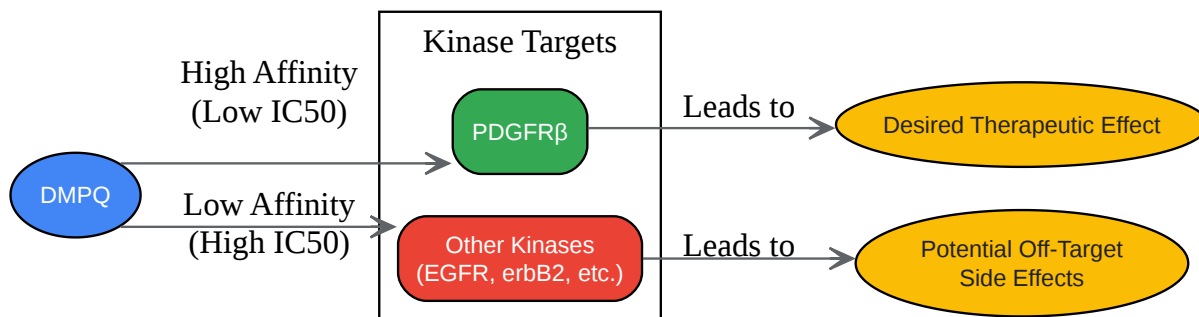
Target Kinase	IC50 (nM)	Selectivity vs. PDGFR β	Reference
PDGFR β	80	1x	
EGFR	> 8000	> 100-fold	
erbB2	> 8000	> 100-fold	
p56	> 8000	> 100-fold	
PKA	> 8000	> 100-fold	
PKC	> 8000	> 100-fold	

Note: Specific IC50 values for the compared kinases are not publicly available; the data reflects the reported >100-fold selectivity.

Signaling Pathways

PDGFR β signaling is crucial for the proliferation and migration of mesenchymal cells, such as fibroblasts and smooth muscle cells. Upon activation by PDGF-BB, PDGFR β dimerizes and autophosphorylates, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways. DMPQ effectively blocks these signaling events.





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References

- 1. caymanchem.com [caymanchem.com]
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